5-Methanesulfonylpentan-2-ol

Description

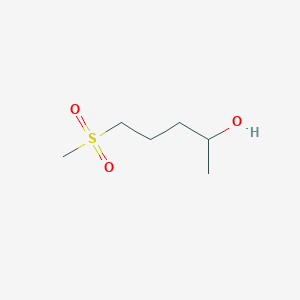

5-Methanesulfonylpentan-2-ol is an organic compound with the molecular formula C6H14O3S It is characterized by the presence of a methanesulfonyl group attached to a pentan-2-ol backbone

Properties

IUPAC Name |

5-methylsulfonylpentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3S/c1-6(7)4-3-5-10(2,8)9/h6-7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSCCBYERWUWOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCS(=O)(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methanesulfonylpentan-2-ol typically involves the reaction of pentan-2-ol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

Pentan-2-ol+Methanesulfonyl chloride→this compound+Hydrogen chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain the desired reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

5-Methanesulfonylpentan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The methanesulfonyl group can be reduced to a thiol group.

Substitution: The methanesulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles such as sodium azide (NaN3) or sodium cyanide (NaCN) can be employed.

Major Products Formed

Oxidation: Formation of 5-methanesulfonylpentan-2-one or 5-methanesulfonylpentanoic acid.

Reduction: Formation of 5-thiolpentan-2-ol.

Substitution: Formation of 5-azidopentan-2-ol or 5-cyanopentan-2-ol.

Scientific Research Applications

5-Methanesulfonylpentan-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methanesulfonylpentan-2-ol involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to modifications in protein function or enzyme activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

5-Methanesulfonylpentan-1-ol: Similar structure but with the hydroxyl group at the terminal position.

5-Methanesulfonylhexan-2-ol: Similar structure but with an additional carbon in the backbone.

5-Methanesulfonylbutan-2-ol: Similar structure but with one less carbon in the backbone.

Uniqueness

5-Methanesulfonylpentan-2-ol is unique due to its specific positioning of the methanesulfonyl and hydroxyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted chemical synthesis and research applications.

Biological Activity

5-Methanesulfonylpentan-2-ol, a sulfonated alcohol, has garnered attention in recent research due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C₆H₁₄O₃S

- Molecular Weight : 178.25 g/mol

- CAS Number : 2227644-15-5

The compound features a pentan-2-ol backbone with a methanesulfonyl group, which contributes to its unique chemical reactivity and biological potential.

The biological activity of this compound can be attributed to its interaction with various molecular targets. Similar compounds have demonstrated the ability to bind to enzymes and receptors, influencing their activity. The sulfonyl group is particularly significant in enhancing binding affinity and modulating biochemical pathways.

Biochemical Pathways

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antiviral Activity : Inhibition of viral replication.

- Anti-inflammatory Effects : Modulation of inflammatory pathways.

- Anticancer Properties : Induction of apoptosis in cancer cells.

Pharmacokinetics

Studies suggest that this compound exhibits favorable pharmacokinetic properties:

- Absorption : Good oral bioavailability.

- Metabolism : Subject to metabolic transformations that enhance or diminish biological activity.

Factors such as pH, temperature, and the presence of other compounds can influence the efficacy and stability of this compound in biological systems.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound and similar compounds:

| Activity Type | Description | References |

|---|---|---|

| Antiviral | Inhibition of viral replication | |

| Anti-inflammatory | Reduction in pro-inflammatory cytokines | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Enzyme Inhibition | Interaction with specific enzymes affecting metabolism |

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of sulfonated alcohols, this compound was tested against various cancer cell lines. The results indicated significant cytotoxic effects, leading to apoptosis in treated cells. The study concluded that the compound could serve as a lead for developing new anticancer agents.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound. Researchers observed a marked decrease in inflammatory markers in animal models treated with the compound. This suggests potential therapeutic applications in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.